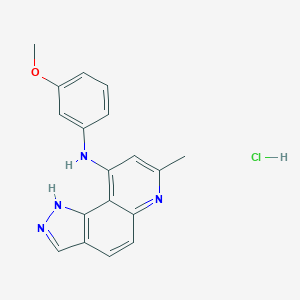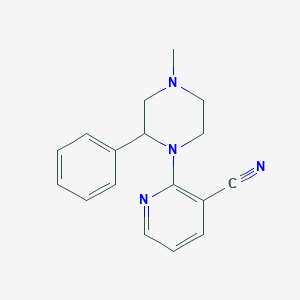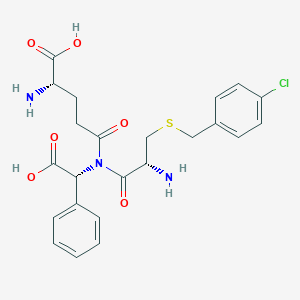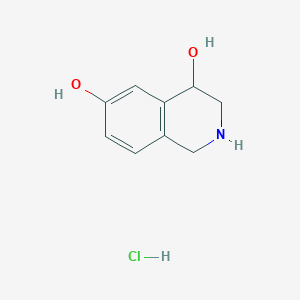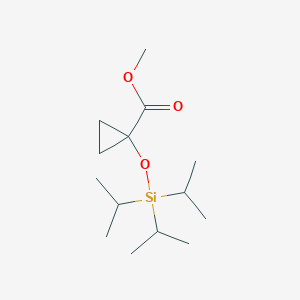
Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of cyclopropane. For example, the paper titled "1,2,2-TRIBROMOCYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES - VALUABLE INTERMEDIATES FOR FOUR CARBON CYCLOPROPANE AND CYCLOPROPENE SYNTHONS" discusses the synthesis of methyl 1,1,2-tribromocyclopropanecarboxylate through dibromocyclopropanation of methyl α-bromoacrylate . This method could potentially be adapted for the synthesis of methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate by modifying the ester group and protecting the alcohol with a triisopropylsilyl group.
Molecular Structure Analysis
Cyclopropane derivatives are known for their high ring strain, which significantly influences their molecular structure and reactivity. The tribromo-ester mentioned in the first paper has a highly strained three-carbon ring, which is a common feature among cyclopropane derivatives. This strain can affect the bond angles and lengths, making the cyclopropane ring reactive.
Chemical Reactions Analysis
The reactivity of cyclopropane derivatives is often exploited in chemical synthesis. For instance, the tribromo-ester can be converted into various cyclopropenes . Similarly, the trimethylsilyl group in compounds like 1-methylene-2-(trimethylsilyl)cyclopropane can be displaced by protolysis, indicating that silyl-protected cyclopropane derivatives can undergo reactions that lead to the removal of the silyl group and the formation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the triisopropylsilyl group can affect the compound's boiling point, solubility, and stability. The electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, as mentioned in the third paper, leads to products through radical coupling and carbonium ion intermediates , suggesting that electrochemical reactions could be a part of the physical and chemical property analysis for such compounds.
Wissenschaftliche Forschungsanwendungen
1. Asymmetric Catalysis and Synthesis of Cyclopropyl-dehydroamino Acids
Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been utilized in asymmetric catalysis. For instance, its derivatives undergo cyclopropenation and subsequent hydrogenation, leading to the synthesis of cis-disubstituted cyclopropanes and cyclopropyl-dehydroamino acids. These compounds are important in the development of various bioactive molecules (Imogaı̈ et al., 1998).
2. Ring-Opening Reactions and Formation of Functionalized Compounds
The compound is used in ring-opening reactions under various conditions. This leads to the formation of different products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, which have applications in synthesizing polyfunctional compounds, certain carbocycles, and heterocyclic systems (Maas et al., 2004).
3. Synthesis of Hydropyrido[1,2-a]indole-6(7H)-ones
In organic synthesis, it plays a role in the synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via an In(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. This represents a method for efficiently synthesizing complex organic structures (Patil et al., 2011).
4. Electrosynthesis and Radical Reactions
Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been studied in electrosynthesis processes. For example, the electrolysis of its related compounds leads to products formed through radical coupling, highlighting its potential in radical reaction chemistry (Binns et al., 1968).
5. Lewis Acid-Catalyzed Ring-Opening Reactions
The compound is involved in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This process is significant in synthesizing biologically active compounds and investigating their bioactive conformations (Lifchits & Charette, 2008).
Eigenschaften
IUPAC Name |
methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFNEIHUOXMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573170 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester | |
CAS RN |
205756-59-8 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

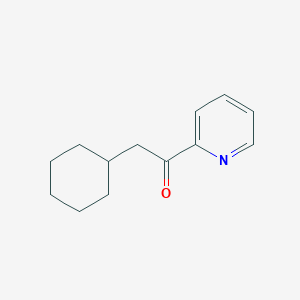
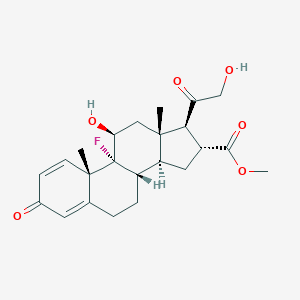
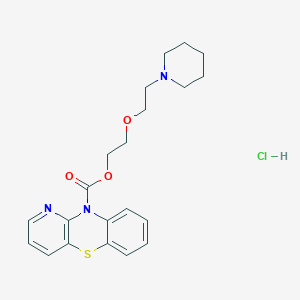
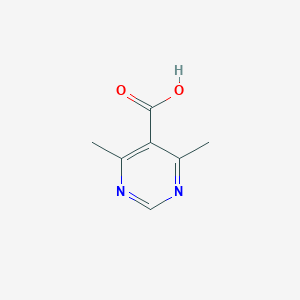
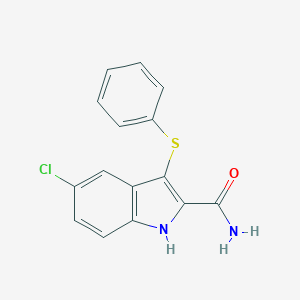
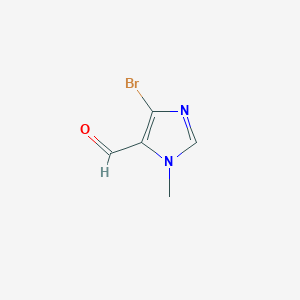
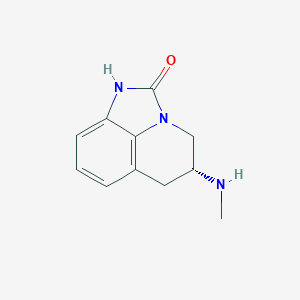

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
